Product packaging for S-Benzyl-N-boc-ethanethiolamine(Cat. No.:CAS No. 873330-01-9)

S-Benzyl-N-boc-ethanethiolamine

Cat. No.: B562181
CAS No.: 873330-01-9
M. Wt: 267.387
InChI Key: ZXXHNIOFBFCJGH-UHFFFAOYSA-N
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Description

Strategic Importance of Multifunctional Building Blocks in Complex Molecule Synthesis

The synthesis of complex organic molecules, a cornerstone of fields like medicinal chemistry and materials science, relies heavily on the strategic use of multifunctional building blocks. boronmolecular.comhilarispublisher.com These are relatively simple compounds that possess multiple reactive sites or functional groups, allowing for a stepwise and controlled assembly of intricate molecular frameworks. boronmolecular.comhilarispublisher.com The power of this approach lies in its efficiency and precision. Instead of constructing a complex target molecule from basic starting materials in a lengthy and often low-yielding linear sequence, chemists can utilize pre-functionalized building blocks to introduce key structural motifs in a more convergent manner. nih.govresearchgate.net This strategy not only streamlines the synthetic process but also provides the flexibility to create diverse libraries of related compounds for applications such as drug discovery. nih.gov The ability to introduce specific functionalities with precision is paramount in tailoring the properties of the final molecule, be it for enhanced biological activity or specific material characteristics. hilarispublisher.commdpi.com

Rationale for the Design and Utility of S-Benzyl-N-boc-ethanethiolamine as a Synthetic Intermediate

The design of this compound is a testament to the principles of modern synthetic strategy. It incorporates two key functional groups, a protected amine and a protected thiol, which are orthogonally protected. This means that one protecting group can be selectively removed in the presence of the other, a crucial feature for controlled, stepwise reactions.

The amine group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability to a broad range of reaction conditions, yet it can be readily removed under mild acidic conditions. organic-chemistry.org This allows for the selective deprotection and subsequent functionalization of the nitrogen atom.

The thiol group is protected by a benzyl (B1604629) (Bzl) group. The benzyl group is a robust protecting group for thiols, stable to many reagents, but can be cleaved under reductive conditions, such as with sodium in liquid ammonia (B1221849) or through catalytic hydrogenation. organic-chemistry.orgscirp.org The differential stability of the Boc and benzyl protecting groups allows chemists to selectively unmask either the amine or the thiol functionality, enabling a wide array of subsequent chemical transformations at either end of the molecule. This "plug-and-play" characteristic makes this compound a highly valuable and versatile intermediate in the synthesis of more complex molecules containing both nitrogen and sulfur moieties.

Overview of the Chemical Entity within Protected Thioamine Systems

This compound is a prime example of a protected thioamine. Thioamines, and their derivatives like thioamides, are important structural motifs found in various biologically active compounds and are valuable intermediates in organic synthesis. chemrxiv.org However, the free thiol and amine groups are often reactive and can interfere with many chemical transformations. Therefore, the use of protecting groups is essential to mask their reactivity until the desired stage of a synthesis.

The protection of thioamides as thioimidates, for instance, has been shown to prevent undesirable side reactions like epimerization during peptide synthesis. chemrxiv.orgnih.govresearchgate.net While this compound is not a thioamide itself, the principles of protecting heteroatoms are analogous. The Boc and benzyl groups serve to "tame" the reactivity of the amine and thiol groups, respectively, allowing for clean and selective reactions elsewhere in the molecule. This control is fundamental in multi-step syntheses where the preservation of functional group integrity is paramount. The strategic use of such protected systems allows for the construction of complex peptide and non-peptide structures with a high degree of precision. researchgate.netbath.ac.uk

Scope of Academic Inquiry and Research Perspectives on this compound

Academic research on this compound and related protected bifunctional building blocks is focused on expanding their synthetic utility and exploring their application in the creation of novel molecular architectures. While specific research exclusively dedicated to this single compound is not extensively documented in high-impact journals, its role as a building block is implicit in synthetic studies targeting more complex molecules.

Current research perspectives likely include:

Development of Novel Deprotection Strategies: While the existing methods for removing Boc and benzyl groups are well-established, there is always a drive to develop milder, more selective, and more environmentally friendly deprotection protocols.

Application in the Synthesis of Biologically Active Molecules: The thioether and amine functionalities are present in a wide range of pharmaceuticals and natural products. Research is likely ongoing to incorporate this compound into the synthesis of new drug candidates and probes for chemical biology.

Use in Solid-Phase Synthesis: The orthogonal nature of the protecting groups makes this compound a potentially valuable building block for solid-phase synthesis, a technique widely used for the rapid generation of compound libraries.

Exploration of New Chemical Transformations: Researchers are constantly seeking to discover new reactions and applications for existing building blocks. The unique combination of a protected amine and a thioether in this compound could be exploited in novel cyclization reactions or as a ligand in catalysis.

The continued exploration of such multifunctional building blocks is crucial for advancing the field of organic synthesis and enabling the creation of the complex molecules that drive innovation in medicine and materials science.

Compound Information Table

Compound NameSynonym(s)CAS NumberMolecular Formula
This compoundN-[2-[(Phenylmethyl)thio]ethyl]carbamic Acid 1,1-Dimethylethyl Ester; N-boc-2-benzylsulfanyl-ethylamine873330-01-9C14H21NO2S
tert-Butyloxycarbonyl (Boc)BocN/AC5H9O2
Benzyl (Bzl)BzlN/AC7H7

Physicochemical Data of this compound

PropertyValue
Molecular Weight 267.39 g/mol
Appearance Yellow Oil
CAS Number 873330-01-9

Data sourced from publicly available chemical supplier information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2S B562181 S-Benzyl-N-boc-ethanethiolamine CAS No. 873330-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-benzylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXHNIOFBFCJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652451
Record name tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873330-01-9
Record name tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for S Benzyl N Boc Ethanethiolamine

Retrosynthetic Analysis and Precursor Identification for S-Benzyl-N-boc-ethanethiolamine

A retrosynthetic analysis of this compound reveals two primary disconnection points, corresponding to the formation of the carbamate (B1207046) and the thioether bonds. This analysis logically identifies the key precursors required for its synthesis.

Primary Disconnections and Precursors:

C–N Bond Disconnection: This disconnection of the carbamate bond points to N-Boc-ethanethiolamine (also known as Boc-cysteamine) and a benzylating agent. In this scenario, the amine functionality of ethanethiolamine is first protected with the Boc group, followed by the S-alkylation of the thiol.

C–S Bond Disconnection: Alternatively, disconnection of the thioether bond suggests S-benzyl-ethanethiolamine and a Boc-protection reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This pathway involves the initial S-benzylation of ethanethiolamine, followed by the protection of the amino group.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be approached through either a linear sequence, where protections are introduced one at a time, or a convergent approach, where pre-functionalized fragments are combined.

N-Boc Protection Strategies for Ethanethiolamine Derivatives

The protection of the amino group of ethanethiolamine derivatives with the tert-butoxycarbonyl (Boc) group is a fundamental step in many synthetic routes. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.

The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O) . The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine. A variety of solvents and bases can be employed, and the choice often depends on the specific substrate and desired reaction conditions.

Common Conditions for N-Boc Protection:

ReagentBaseSolvent(s)Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonate (NaHCO₃)Tetrahydrofuran (B95107) (THF) / Water0 °C to Room Temperature
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (B109758) (DCM)Room Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (B78521) (NaOH)Water / DioxaneRoom Temperature

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide.

S-Benzyl Protection Methodologies for Thiol-Containing Precursors

The benzylation of the thiol group in ethanethiolamine or its N-protected derivatives provides a stable thioether linkage. The benzyl (B1604629) group is robust and can withstand a variety of reaction conditions, making it an excellent choice for protecting the sulfur atom during subsequent synthetic manipulations.

The most common method for S-benzylation involves the reaction of the thiol with a benzyl halide , such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the benzyl group in an Sₙ2 reaction.

Typical Reagents and Conditions for S-Benzylation:

Benzylating AgentBaseSolvent(s)
Benzyl bromide (BnBr)Potassium carbonate (K₂CO₃)Methanol (B129727), Acetonitrile (B52724), DMF
Benzyl chloride (BnCl)Sodium hydroxide (NaOH)Ethanol / Water
Benzyl bromide (BnBr)Sodium hydride (NaH)Tetrahydrofuran (THF), DMF

The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Stronger bases like sodium hydride are often used in anhydrous aprotic solvents to ensure complete deprotonation of the thiol.

Convergent and Linear Synthesis Approaches to this compound

The synthesis of this compound can be strategically planned using either a linear or a convergent approach.

Linear Synthesis: In a linear synthesis, the starting material, typically cysteamine (B1669678), is sequentially modified. This can proceed in two ways:

N-protection followed by S-protection: Cysteamine is first reacted with Boc₂O to form N-Boc-ethanethiolamine. This intermediate is then subjected to S-benzylation with a benzyl halide to yield the final product.

S-protection followed by N-protection: Cysteamine is first reacted with a benzyl halide to form S-benzyl-ethanethiolamine. The amino group of this intermediate is then protected with Boc₂O to afford this compound.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters to consider include the choice of reagents, catalysts, solvents, temperature, and reaction time.

Catalytic Systems and Reagent Selection for this compound Formation

While the fundamental reactions of N-Boc protection and S-benzylation are well-established, the efficiency of these transformations can often be enhanced through the careful selection of reagents and the use of catalytic systems.

For N-Boc Protection: While typically not requiring a catalyst beyond a base, the choice of base and solvent can influence the reaction rate and selectivity, especially in the presence of other functional groups. For instance, using a milder base like sodium bicarbonate in a biphasic system can be advantageous for sensitive substrates.

For S-Benzylation: The S-benzylation step can benefit from catalytic approaches, particularly when aiming for milder reaction conditions.

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., water/toluene), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where the benzyl halide resides. This can lead to increased reaction rates and allow for the use of less hazardous solvent systems.

Lewis Acid Catalysis: While less common for simple S-benzylation with benzyl halides, Lewis acids can catalyze the reaction of thiols with benzyl alcohols, which are less reactive alkylating agents. This approach offers an alternative to the use of benzyl halides.

The selection of the benzylating agent itself is also a point for optimization. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times but may also increase the potential for side reactions if not properly controlled. The choice between the two often represents a balance between reactivity and cost-effectiveness. Careful control of stoichiometry is also crucial to avoid undesired side products, such as the formation of dibenzylated byproducts in the case of starting with unprotected cysteamine.

Solvent Effects and Reaction Medium Considerations in this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the solubility of reactants and intermediates. While specific studies on the solvent effects for the direct synthesis of this compound are not extensively detailed in the available literature, general principles from the synthesis of analogous benzyl thioethers and N-Boc protected amines can be applied.

The formation of the S-benzyl thioether linkage, typically achieved through the reaction of a thiol with a benzyl halide, is sensitive to the reaction medium. Solvents such as dichloromethane (DCM), acetonitrile (MeCN), and dichloroethane (DCE) have been successfully employed in copper-catalyzed S-benzylation reactions. For instance, in the synthesis of various S-benzyl thioethers, Cu(OTf)2 has been used as a catalyst in DCM. Similarly, nickel nanoparticle-catalyzed thioetherification has shown good results in MeCN chemrevlett.com. The polarity and coordinating ability of the solvent can impact the stability of intermediates and the efficacy of the catalyst.

For the N-Boc protection step, a variety of solvents can be used, often in the presence of a base. The reaction is flexible and can be performed in water, tetrahydrofuran (THF), or a mixture of the two, as well as in acetonitrile. The choice of solvent can affect the rate of reaction and the ease of product isolation.

A one-pot synthesis of benzyl thioethers from benzyl halides using thiourea (B124793) has been reported, which proceeds in aqueous micelles using surfactants like Triton X-10. This approach offers an environmentally benign alternative to traditional organic solvents and avoids the handling of malodorous thiols tandfonline.com.

Table 1: Potential Solvents for the Synthesis of this compound Based on Analogous Reactions

Synthetic Step Solvent Catalyst/Reagent Observations from Analogous Reactions
S-Benzylation Dichloromethane (DCM) Cu(OTf)2 Effective for copper-catalyzed thioetherification chemrevlett.com.
S-Benzylation Acetonitrile (MeCN) Nano-Ni Optimal for nickel nanoparticle-catalyzed C-S coupling chemrevlett.com.
S-Benzylation Dichloroethane (DCE) Ga(OTf)3 Used in gallium-catalyzed dehydrative thioetherification chemrevlett.com.
S-Benzylation Aqueous Micelles (Triton X-10) Thiourea, NaOH Green and efficient for symmetrical thioether synthesis tandfonline.com.
N-Boc Protection Tetrahydrofuran (THF)/Water Di-tert-butyl dicarbonate Common solvent system for Boc protection.

Advanced Synthetic Strategies for Enhanced Efficiency and Selectivity of this compound

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound from a starting material like cysteamine (2-aminoethanethiol) requires careful control of chemo- and regioselectivity. Cysteamine has two nucleophilic sites: the thiol group and the amino group. The thiol group is generally more nucleophilic than the amino group under neutral or acidic conditions, allowing for selective S-alkylation.

A common strategy to achieve chemoselectivity is to first perform the S-benzylation of cysteamine. The reaction of cysteamine with benzyl bromide would preferentially occur at the sulfur atom to form S-benzyl-cysteamine. Subsequent N-Boc protection of the amino group would then yield the desired product. The regioselectivity is inherent in this two-step approach, as the nucleophilicity difference between the thiol and the amine directs the initial reaction.

Alternatively, one could start with N-Boc-ethanolamine. A two-step process involving activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with benzylthiolate would also lead to the target molecule. This pathway also offers a high degree of chemo- and regioselectivity.

One-pot syntheses of benzyl thioethers have been developed that proceed via an isothiuronium (B1672626) salt intermediate formed from a benzyl halide and thiourea. This intermediate is then hydrolyzed in situ to a thiolate, which reacts with another benzyl halide arkat-usa.org. A similar strategy could potentially be adapted for the synthesis of this compound, although this has not been specifically reported.

Principles of Sustainable Synthesis in the Preparation of this compound

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient in terms of atom economy.

Key areas for applying sustainable principles to the synthesis of this compound include:

Use of Greener Solvents: As mentioned, the use of aqueous micellar systems for the synthesis of thioethers is a significant step towards greener chemistry, as it reduces the reliance on volatile organic compounds tandfonline.com.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Copper- and nickel-catalyzed methods for thioether formation are examples of this principle chemrevlett.comnih.gov. These methods often proceed under milder conditions than non-catalytic reactions.

Atom Economy: One-pot reactions that combine multiple synthetic steps without isolating intermediates can improve atom economy and reduce waste. The one-pot synthesis of benzyl thioethers from benzyl halides and thiourea is a good example of a more atom-economical approach arkat-usa.org. This method also avoids the use of foul-smelling thiols, which is a safety and environmental benefit.

Alternative Reagents: Using less hazardous reagents is a core principle of green chemistry. The use of thiourea as a sulfur source in place of thiols is an example of this tandfonline.comarkat-usa.org.

Table 2: Application of Green Chemistry Principles to Benzyl Thioether Synthesis

Green Chemistry Principle Application in Benzyl Thioether Synthesis Reference
Safer Solvents Use of water with a surfactant (Triton X-10) as the reaction medium. tandfonline.com
Catalysis Employment of copper or nickel catalysts for C-S bond formation. chemrevlett.comnih.gov
Atom Economy One-pot synthesis from benzyl halides and thiourea, avoiding isolation of intermediates. arkat-usa.org

By integrating these sustainable practices, the synthesis of this compound can be made more efficient and environmentally responsible.

Reactivity and Transformations of S Benzyl N Boc Ethanethiolamine: a Dual Functionalized System

Selective Manipulations of the Thioether Moiety in S-Benzyl-N-boc-ethanethiolamine

The sulfur atom in this compound is a focal point for several transformations, including oxidation, reactions at the sulfur center, and the crucial cleavage of the benzyl (B1604629) group to liberate the free thiol.

Thioether Oxidation Reactions of this compound

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones, and the thioether in this compound is no exception. thieme-connect.de The electron-rich sulfur atom is susceptible to attack by various oxidizing agents. The oxidation state of the sulfur can be controlled by the choice of oxidant and reaction conditions. For instance, mild oxidation, often with one equivalent of an oxidant like hydrogen peroxide or sodium periodate (B1199274) (NaIO₄), typically yields the corresponding sulfoxide (B87167), (2-((tert-butoxycarbonyl)amino)ethyl)(benzyl)sulfoxide. More potent oxidizing conditions or an excess of the oxidant will lead to the formation of the sulfone, tert-butyl (2-(benzylsulfonyl)ethyl)carbamate.

Research on analogous N-Boc protected amino acids containing sulfur, such as N-Boc-methionine, has shown that reagents like dimethyldioxirane (B1199080) can efficiently oxidize the thioether to the corresponding sulfoxide. acs.org The N-Boc group is generally stable under these oxidative conditions. The increased polarity of the resulting sulfoxide and sulfone can be exploited in synthetic strategies.

Table 1: Representative Conditions for Thioether Oxidation
Substrate TypeReagentSolventProductReference
N-Boc-methionineDimethyldioxiraneAcetone/CH₂Cl₂N-Boc-methionine sulfoxide acs.org
Phenyl SulfideSodium Periodate (NaIO₄)Methanol (B129727)/WaterPhenyl Sulfoxide researchgate.net
Phenyl SulfideTEMPO/NaOClCH₂Cl₂/WaterPhenyl Sulfoxide researchgate.net
Generic ThioetherHydrogen Peroxide (H₂O₂)VariousSulfoxide/Sulfone thieme-connect.de

Nucleophilic Displacements and Additions at the Sulfur Center of this compound

The sulfur atom of the thioether in this compound is nucleophilic and can react with various electrophiles. For example, it can be alkylated to form a sulfonium (B1226848) salt. These sulfonium salts are themselves potent alkylating agents and are susceptible to nucleophilic attack, which results in the cleavage of one of the carbon-sulfur bonds.

While direct nucleophilic displacement at the sulfur of a simple thioether is uncommon without prior activation, the reactivity can be enhanced. Activation is typically achieved by oxidation of the thioether to a sulfoxide or sulfone, which makes the adjacent carbon atoms more susceptible to nucleophilic attack. Alternatively, conversion to a sulfonium salt makes the entire group a good leaving group. In the context of this compound, this would involve the reaction with an alkyl halide (e.g., methyl iodide) to form a tertiary sulfonium salt, which could then undergo substitution or elimination reactions.

Cleavage of the S-Benzyl Protecting Group for Thiol Regeneration from this compound

The S-benzyl group is a commonly used protecting group for thiols due to its stability under a range of conditions. Its removal to generate the free thiol, N-Boc-cysteamine, is a critical transformation. This deprotection can be achieved through several methodologies, broadly categorized as reductive or oxidative/chemical methods.

Catalytic hydrogenation is a standard and effective method for the cleavage of S-benzyl groups. tcichemicals.com This process, often referred to as hydrogenolysis, involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas). semanticscholar.orgorganic-chemistry.org The reaction breaks the C-S bond, liberating the free thiol and producing toluene (B28343) as a byproduct. semanticscholar.org The N-Boc group is generally stable under these conditions, allowing for selective deprotection of the thiol. researchgate.net

Catalytic transfer hydrogenation (CTH) offers a milder alternative to using pressurized hydrogen gas. lookchem.com In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or formic acid, is used in conjunction with the palladium catalyst. lookchem.com

Other reductive methods include the use of dissolving metals, such as sodium in liquid ammonia (B1221849). This powerful reducing system is effective for cleaving S-benzyl groups but may not be compatible with other functional groups. thieme-connect.de

Table 2: Reductive Deprotection of S-Benzyl Groups
MethodReagentsConditionsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/CAtmospheric or higher pressure, various solvents (e.g., EtOH, MeOH)Clean, common, N-Boc group stable. tcichemicals.comorganic-chemistry.org
Catalytic Transfer Hydrogenation1,4-Cyclohexadiene, Pd/CReflux in solvent (e.g., EtOH)Avoids use of H₂ gas, generally mild. lookchem.com
Dissolving Metal ReductionNa, liquid NH₃Low temperature (-78 °C)Very harsh, powerful reduction. thieme-connect.de

While reductive methods are more common, oxidative strategies for S-benzyl cleavage exist, though they are less frequently employed due to the potential for over-oxidation of the desired thiol product to disulfides or sulfonic acids. One approach involves oxidation of the thioether to the corresponding sulfone, which can then be cleaved under basic conditions, although this is a two-step process.

More direct chemical cleavage can be achieved with strong acids, but this approach lacks selectivity as it would almost certainly cleave the acid-labile N-Boc group as well. thieme-connect.de Electrochemical methods have also been developed for the oxidative cleavage of benzyl C-N bonds and could potentially be adapted for C-S bond cleavage. mdpi.com Recent advances have shown that benzyl ethers can be cleaved using photoredox catalysis with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strategy that could find application in thioether deprotection. acs.org

Controlled Transformations of the N-Boc-Protected Amine Functionality of this compound

The N-Boc protecting group is prized for its stability to a wide range of reagents, including most nucleophiles, bases, and reductive conditions used for hydrogenation. researchgate.netorganic-chemistry.org However, it can be readily removed under specific conditions, most commonly by treatment with strong acid. This orthogonality allows for the selective deprotection of the amine while the S-benzyl thioether remains intact.

Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is the most common reagent for Boc deprotection. masterorganicchemistry.com Anhydrous hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol is also highly effective. nih.gov The mechanism involves protonation of the carbamate (B1207046) carbonyl followed by the loss of the stable tert-butyl cation, which typically forms isobutene and carbon dioxide. semanticscholar.org

Alternative, milder methods have been developed to enhance selectivity, particularly in the presence of other acid-sensitive groups. For example, certain Lewis acids like bismuth(III) trichloride (B1173362) have been shown to selectively cleave N-Boc groups in the presence of thioethers without causing side reactions like alkylation of the sulfur atom. researchgate.net Furthermore, thermal deprotection, often performed in a high-boiling solvent or under continuous flow conditions, can effectively remove the Boc group without the need for any acid catalyst. acs.org

Table 3: Selective Deprotection of N-Boc Group
Reagent/MethodSolventConditionsKey FeaturesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, highly effective, fast. masterorganicchemistry.com
Hydrogen Chloride (HCl)Dioxane or MethanolRoom TemperatureCommon, generates amine hydrochloride salt. nih.gov
Bismuth(III) Chloride (BiCl₃)Acetonitrile (B52724)/Water55 °CMild Lewis acid, selective over thioethers. researchgate.net
Thermal (Catalyst-free)Methanol or TFE150-240 °C (Flow)Avoids acidic reagents, temperature-controlled selectivity. acs.org
Oxalyl ChlorideMethanolRoom TemperatureMild, generates HCl in situ. nih.gov

N-Boc Deprotection Strategies and Mechanistic Considerations

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, often acidic, environments. semanticscholar.orgorganic-chemistry.org

The most common method for the deprotection of the N-Boc group in this compound involves treatment with a strong acid. semanticscholar.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are frequently employed. jkchemical.com The mechanism begins with the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. jkchemical.com

Other acidic conditions that can be used include hydrogen chloride (HCl) in ethyl acetate, sulfuric acid in tert-butyl acetate, and various Lewis acids like zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3). semanticscholar.org The choice of acid can be critical in complex molecules to avoid unwanted side reactions.

Table 1: Common Acidic Reagents for N-Boc Deprotection

ReagentSolventNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)A standard and highly effective method. jkchemical.com
Hydrogen chloride (HCl)Ethyl acetate, DioxaneCommonly used, can be introduced as a gas or a solution. semanticscholar.org
Sulfuric acid (H2SO4)tert-Butyl acetateA strong acid system. semanticscholar.org
Zinc bromide (ZnBr2)Dichloromethane (DCM)A Lewis acid that can offer different selectivity. semanticscholar.orgjkchemical.com
p-Toluenesulfonic acid (pTSA)Choline chloride (DES)A deep eutectic solvent system that is environmentally friendly. mdpi.com

While acidic deprotection is prevalent, concerns over the harshness of the conditions and the potential for side reactions have led to the development of alternative methods.

Thermolytic Cleavage: Heating the N-Boc protected amine can lead to its removal. nih.gov This method is often performed in a high-boiling solvent and can be advantageous for substrates sensitive to strong acids.

Fluorinated Alcohols: A neutral method for N-Boc deprotection involves the use of fluorinated alcohols, such as trifluoroethanol (TFE). google.com Heating an N-Boc protected compound in a fluorinated alcohol can effectively remove the protecting group without the need for additional reagents. google.com

Catalyst-Free Water-Mediated Deprotection: In a push for greener chemistry, methods using water as a solvent and mediator at elevated temperatures have been developed. semanticscholar.org These catalyst-free conditions can be highly chemoselective. semanticscholar.org

Silica (B1680970) Gel and Clay Catalysts: Solid-supported reagents like silica gel or montmorillonite (B579905) K10 clay can also facilitate N-Boc deprotection, often under milder conditions than strong acids. semanticscholar.orgresearchgate.net

Table 2: Non-Acidic N-Boc Deprotection Methods

MethodReagent/ConditionsNotes
ThermolyticHigh temperature in a suitable solventAvoids the use of strong acids. nih.gov
Fluorinated AlcoholsTrifluoroethanol (TFE), heatingNeutral reaction conditions. google.com
Water-MediatedWater, elevated temperatureEnvironmentally friendly, catalyst-free. semanticscholar.org
Solid-SupportedSilica gel, Montmorillonite K10 clayMilder conditions, easier work-up. semanticscholar.orgresearchgate.net

Post-Deprotection Functionalization of the Amino Group

Once the N-Boc group is removed from this compound, the resulting primary amine, S-benzyl-ethanethiolamine, is available for a wide array of functionalization reactions. This allows for the introduction of new chemical moieties and the construction of more complex molecular architectures.

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

The benzyl protection on the thiol group is generally stable to the conditions used for these amino group functionalizations, demonstrating the utility of this dual-protected system.

Orthogonal Reactivity and Chemoselectivity in Complex Reaction Environments with this compound

The concept of orthogonal protection is central to the synthetic utility of this compound. The N-Boc group is acid-labile, while the S-benzyl group is typically removed under reductive conditions, such as catalytic hydrogenation or with dissolving metals. organic-chemistry.org This difference in reactivity allows for the selective deprotection and functionalization of one group while the other remains intact.

For instance, the N-Boc group can be removed with an acid like TFA, and the resulting free amine can be modified. Subsequently, the S-benzyl group can be cleaved to reveal the thiol, which can then undergo its own set of transformations, such as disulfide bond formation or reaction with electrophiles. This orthogonal strategy is crucial in multistep syntheses, particularly in peptide and medicinal chemistry, where precise control over reactive sites is paramount. rsc.org

The chemoselectivity of these deprotection methods allows for a programmed sequence of reactions, enabling the synthesis of complex target molecules from a relatively simple starting material.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where subsequent reactions are triggered by the functionality generated in the previous step, all occurring in a single pot. ub.edu Multicomponent reactions (MCRs) are a type of cascade reaction where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. beilstein-journals.orgresearchgate.net

This compound, with its two distinct and orthogonally protected functional groups, is an excellent candidate for incorporation into such reaction sequences. After the deprotection of either the amine or the thiol, the newly exposed functional group can participate in a cascade or multicomponent reaction.

For example, after N-Boc deprotection, the resulting S-benzyl-ethanethiolamine can act as a bifunctional component in a multicomponent reaction. The primary amine can react with an aldehyde and an isocyanide in a Ugi reaction, while the thiol remains protected. Alternatively, if the thiol were deprotected first, it could participate in reactions like the Hantzsch thiazole (B1198619) synthesis. nih.gov The ability to selectively unmask a reactive site allows for the strategic entry of this building block into complex, one-pot transformations, leading to rapid increases in molecular complexity and efficient synthesis of heterocyclic structures and other valuable compounds. nih.govnih.gov

S Benzyl N Boc Ethanethiolamine As a Versatile Synthetic Building Block

Application in the Construction of Advanced Organic Frameworks

The unique arrangement of orthogonally protected functional groups in S-Benzyl-N-boc-ethanethiolamine makes it an ideal component for the systematic construction of sophisticated molecular structures, including heterocyclic systems and other complex architectures.

This compound is a prime precursor for the synthesis of five-membered sulfur- and nitrogen-containing heterocycles, most notably thiazolidines. The synthetic pathway typically begins with the simultaneous or sequential deprotection of the amine and thiol groups to yield the core intermediate, cysteamine (B1669678). Cysteamine is well-established as a key reactant for forming the thiazolidine (B150603) ring system through condensation with aldehydes or ketones. wikipedia.org

This reaction is fundamental in medicinal chemistry, as the thiazolidine scaffold is present in a wide range of biologically active compounds, including the penicillin class of antibiotics. wikipedia.org The general synthesis involves the reaction of the free amino and thiol groups of cysteamine with a carbonyl compound to form a five-membered ring. wikipedia.orgnih.gov By using this compound, chemists can introduce the cysteamine fragment into a molecule under controlled conditions before executing the cyclization step.

Table 1: Illustrative Synthesis of Thiazolidine Derivatives

PrecursorReactantResulting HeterocycleSignificanceReference
Cysteamine (from deprotected this compound)FormaldehydeThiazolidineParent compound for various derivatives. wikipedia.org
Cysteine (a related aminothiol)Formaldehyde4-Carboxythiazolidine (Thioproline)A notable derivative with applications in synthesis. wikipedia.org
Substituted anilines, benzaldehyde, thioglycolic acid-1,3-Thiazolidin-4-onesSynthesized under solvent-free conditions using various catalysts. nih.gov

The orthogonal protecting groups of this compound are central to its role in the modular assembly of complex molecules. A typical strategy involves the selective deprotection of the Boc-protected amine with acid to reveal a nucleophilic nitrogen. This amine can then be coupled with an electrophile, such as an activated carboxylic acid, to form an amide bond. Subsequently, the benzyl (B1604629) group can be removed from the sulfur atom, allowing for a second, distinct chemical transformation at the thiol position. This stepwise approach enables the precise and ordered connection of different molecular fragments, which is the essence of modular synthesis.

Contributions to Peptide and Peptidomimetic Chemistry via this compound Derivatives

In the fields of peptide and peptidomimetic chemistry, the functional groups present in this compound are of significant interest. The Boc-protected amine and benzyl-protected thiol are standard functionalities used in solid-phase peptide synthesis (SPPS). rsc.orgucl.ac.uk The Boc/Benzyl (Boc/Bzl) strategy is a classical approach for assembling peptide chains on a solid support. rsc.org

While not a standard amino acid, this compound can be incorporated into peptide-like structures (peptidomimetics) to introduce a flexible ethanethiol (B150549) linker or to mimic the side chain of cysteine. Peptidomimetics are designed to imitate natural peptides but often possess enhanced stability, bioavailability, or receptor affinity. nih.gov The synthesis of peptidomimetic Schiff bases, for instance, has been accomplished using the closely related N-Boc-S-benzyl-cysteine, demonstrating the utility of these protected functionalities in creating complex amide-containing molecules. nih.gov

Table 2: Protecting Groups in Peptide Synthesis Relevant to this compound

Protecting GroupFunctionality ProtectedCleavage ConditionRelevanceReference
tert-Butyloxycarbonyl (Boc)α-Amino groupAcid (e.g., TFA)Temporary protection of the N-terminus during peptide chain elongation. rsc.orgucl.ac.uk
Benzyl (Bzl)Thiol group (Cysteine side chain)Strong acid (e.g., HF) or hydrogenolysis"Permanent" protection of the reactive thiol side chain during synthesis. rsc.orgucl.ac.uk

Utilization in the Synthesis of Pharmacologically Relevant Intermediates (e.g., as a precursor)

The structural motifs within this compound are found in numerous pharmacologically active compounds. The Boc-protected aminoethyl fragment is a common feature in the synthesis of complex molecules designed to interact with biological targets. For example, research into novel inhibitors for the SARS-CoV 3CL protease involved the synthesis of dipeptide-type molecules where Boc-protected amino acid esters were key intermediates. nih.gov Similarly, the development of fluorescent ligands for chemokine receptors utilized tert-butyl-N-(2-aminoethyl)carbamate as a starting material to build more complex amide structures. acs.org

The ability to selectively unmask the amine or thiol allows this compound to serve as a precursor for introducing an amino-thiol linker into a larger molecule, a strategy often employed to connect different pharmacophores or to attach a drug to a carrier molecule.

Development of Novel Reagents and Ligands Derived from this compound

The reactive termini of this compound, once deprotected, are ideal for constructing novel reagents and ligands. The amine functionality can be derivatized to form amides, ureas, or sulfonamides, while the thiol can form thioethers or participate in Michael additions. This dual reactivity allows for the synthesis of bidentate ligands capable of chelating metal ions. For instance, after deprotection, the amino and thiol groups can be positioned to bind to a metal center, a common feature in catalysts and imaging agents. The synthesis of fluorescent ligands for CXCR2, starting from a Boc-protected aminoethyl fragment, illustrates how this building block can be elaborated into a sophisticated molecular probe. acs.org

Emerging Applications in Material Science and Supramolecular Chemistry Incorporating this compound

The unique properties of the sulfur atom in this compound open up potential applications in material science and supramolecular chemistry. After debenzylation to reveal the free thiol, mild oxidation can form a disulfide bond, linking two molecules together. This disulfide linkage is reversible under reducing conditions, making it a dynamic covalent bond.

This feature is exploited in the design of self-healing polymers, drug-delivery systems, and dynamic supramolecular assemblies. The related compound mono-BOC-cystamine, which features a pre-formed disulfide bond, is used as a cleavable crosslinker in the synthesis of biodegradable materials for applications like MRI contrast agents. wikipedia.org this compound provides an alternative route where the disulfide bond can be formed in situ after the assembly of a larger structure, offering greater synthetic flexibility.

Mechanistic Investigations and Reaction Kinetic Analyses Involving S Benzyl N Boc Ethanethiolamine

Elucidation of Reaction Mechanisms for Key Transformations of S-Benzyl-N-boc-ethanethiolamine

The transformations of this compound are expected to be dictated by the interplay of its thioether and N-Boc protected amine functionalities.

The sulfur atom in the thioether linkage of this compound is nucleophilic and can participate in various reactions. masterorganicchemistry.com Its reactivity is influenced by the electron-donating nature of the adjacent ethyl group and the benzyl (B1604629) group.

Nucleophilic Pathways:

The sulfur atom can act as a nucleophile in S-alkylation reactions, where it attacks an electrophilic carbon, leading to the formation of a sulfonium (B1226848) ion. This is a common reaction for thioethers. masterorganicchemistry.com The reaction of thioethers with alkyl halides is a classic example of an SN2 reaction. masterorganicchemistry.com

Electrophilic Activations:

The thioether can be activated by electrophiles. For instance, in the presence of a suitable catalyst, the sulfur atom can direct ortho-C–H activation of the benzyl group. thieme-connect.com While direct studies on this compound are unavailable, research on similar benzyl thioethers has shown that Ru(II) catalysts can facilitate this transformation with alkynes, leading to the formation of new C-C bonds at the ortho position of the benzene (B151609) ring. thieme-connect.com

The N-Boc group is generally stable to most nucleophiles and bases. organic-chemistry.org However, under strongly basic conditions, the N-H proton of the carbamate (B1207046) can be deprotonated. This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide group, which is a key step in the synthesis of ureas and thiocarbamates from N-Boc protected amines. rsc.orgresearchgate.net

The cleavage of the N-Boc group itself typically proceeds via an acid-catalyzed mechanism. The reaction involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation. organic-chemistry.org

The transformations of this compound likely involve several types of reactive intermediates:

Sulfonium Ions: As mentioned, nucleophilic attack by the sulfur atom on an electrophile generates a sulfonium ion. These intermediates are key in alkylation and other functionalization reactions of thioethers.

Isocyanate Intermediates: Under strongly basic conditions, deprotonation of the N-Boc group can lead to the formation of an isocyanate intermediate. rsc.orgresearchgate.net This highly reactive species can then be trapped by various nucleophiles.

tert-Butyl Cation: Acid-catalyzed deprotection of the N-Boc group generates a tert-butyl cation. organic-chemistry.org This carbocation can be trapped by nucleophiles present in the reaction mixture or can undergo elimination to form isobutylene.

Radical Intermediates: While less common for the ground-state reactions of this molecule, radical intermediates could be formed under specific conditions, such as photolysis or in the presence of radical initiators. For example, α-amino radicals can be generated from N-Boc protected amino esters under photoredox conditions. chinesechemsoc.org

Kinetic Studies and Rate Law Determinations of Reactions Involving this compound

A study on the HCl-catalyzed deprotection of a Boc-protected amine thioester revealed a second-order dependence on the HCl concentration. acs.org This suggests that the rate-determining step involves two molecules of the acid. A proposed mechanism involves the reversible formation of an ion-molecule pair from the protonated carbamate, followed by a general acid-catalyzed separation of this pair. acs.org A similar kinetic dependence was observed for the deprotection of other N-Boc amines with various acids like sulfuric acid and methane (B114726) sulfonic acid. acs.org

The kinetics of thioether reactions can vary. For instance, the rate of S-alkylation via an SN2 mechanism would be expected to follow second-order kinetics, being first order in both the thioether and the alkyl halide. The rate of Ru-catalyzed C-H activation of benzyl thioethers has been shown to be independent of the C-H bond breaking step, suggesting this is not the rate-determining step. thieme-connect.com

The following table presents hypothetical rate data for a typical SN2 reaction of this compound with an alkyl halide, illustrating the expected dependencies.

Hypothetical Kinetic Data for S-Alkylation of this compound

Experiment[this compound] (M)[Alkyl Halide] (M)Initial Rate (M/s)
10.10.11.0 x 10-4
20.20.12.0 x 10-4
30.10.22.0 x 10-4

Note: This table is for illustrative purposes only and is based on general principles of SN2 reactions.

Stereochemical Control and Stereoselectivity Mechanisms in Transformations of this compound

As this compound is a chiral molecule (assuming it is derived from a chiral starting material like N-Boc-cysteamine, though the provided structure is achiral), the stereochemical outcome of its reactions is of significant interest.

Transformations at the stereocenter would be of primary importance. For instance, if a reaction were to proceed via an SN2 mechanism at the carbon bearing the sulfur and nitrogen substituents, an inversion of configuration would be expected. Conversely, an SN1 reaction would likely lead to racemization.

The N-Boc group can influence the stereoselectivity of reactions at adjacent centers. For example, in the reduction of 2-acylaziridines, the N-Boc group can chelate to a Lewis acid, directing the hydride attack and leading to high diastereoselectivity. bioorg.org Similarly, in the synthesis of chiral amino alcohols, the N-Boc group can direct the stereochemical outcome of reactions. diva-portal.org

In the context of peptide chemistry, the racemization of N-protected S-benzylcysteine derivatives has been studied. rsc.org While the exact mechanisms can be complex, they highlight the importance of reaction conditions in maintaining stereochemical integrity.

The following table summarizes potential stereochemical outcomes for reactions at a hypothetical chiral center in a derivative of this compound.

Potential Stereochemical Outcomes for Reactions of a Chiral this compound Derivative

Reaction TypeReagents/ConditionsExpected Stereochemical Outcome
SN2 at CαNu:Inversion of configuration
SN1 at CαProtic solventRacemization
Directed ReductionLewis Acid, Hydride sourceHigh diastereoselectivity

Note: This table is hypothetical and illustrates general principles of stereochemical control.

Computational Chemistry and Theoretical Characterization of S Benzyl N Boc Ethanethiolamine Systems

Electronic Structure and Bonding Analysis of S-Benzyl-N-boc-ethanethiolamine

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide a detailed picture of its electron distribution, molecular orbitals, and bonding characteristics.

Molecular Orbitals and Electron Distribution: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms, reflecting their electron-rich nature and their propensity to act as nucleophiles. The LUMO, conversely, would be distributed across the benzyl (B1604629) and boc groups, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Bonding Analysis and Atomic Charges: Analysis of the calculated electron density can reveal important details about the bonds within the molecule. The C-S and C-N bonds will exhibit a degree of polarization, with the more electronegative sulfur and nitrogen atoms drawing electron density from the adjacent carbon atoms. This polarization can be quantified through the calculation of atomic charges using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These charges provide insight into the electrostatic potential of the molecule and can help predict how it will interact with other polar molecules.

Illustrative Data Table of Calculated Electronic Properties:

PropertyCalculated Value (Illustrative)Method
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment2.1 DDFT/B3LYP/6-31G

Reaction Pathway Modeling and Transition State Calculations for Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants and products.

Mapping Reaction Coordinates: By systematically changing the geometry of the reacting system, a potential energy surface can be mapped out. This surface reveals the lowest energy path that the reaction is likely to follow, known as the reaction coordinate. For a reaction such as the deprotection of the N-boc group or the cleavage of the S-benzyl group, this would involve modeling the approach of a reagent and the subsequent bond-breaking and bond-forming events.

Transition State Theory: Transition state theory provides a framework for calculating the rate of a chemical reaction based on the properties of the transition state. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, the activation energy and other thermodynamic parameters of the reaction can be determined. This information is invaluable for predicting reaction rates and understanding how changes in the reaction conditions might affect them. epstem.net

Illustrative Data Table of a Hypothetical Reaction:

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State[Complex]‡+25.3
ProductsDeprotected amine + Byproducts-10.1

Prediction of Reactivity and Selectivity Profiles for this compound Transformations

Computational models can be used to predict the reactivity of different sites within the this compound molecule and to anticipate the selectivity of its reactions.

Fukui Functions and Reactivity Indices: Fukui functions are a concept derived from DFT that can be used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. By analyzing these functions, it is possible to predict, for instance, whether an incoming electrophile would preferentially attack the nitrogen or the sulfur atom. Other reactivity descriptors, such as local softness and electrophilicity indices, can provide further quantitative measures of reactivity.

Stereoselectivity and Regioselectivity: In reactions where multiple products can be formed, computational chemistry can be used to predict the stereochemical or regiochemical outcome. By calculating the energies of the different possible transition states leading to each product, the most favorable reaction pathway can be identified. For example, in a reaction involving a chiral catalyst, modeling the interaction of the catalyst with the substrate can help to explain the observed enantioselectivity.

Illustrative Reactivity Data Table:

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
Nitrogen (N)0.120.25
Sulfur (S)0.180.21
Carbonyl Carbon (Boc)0.250.05

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. This compound is a flexible molecule with several rotatable bonds, and understanding its conformational landscape is therefore of great importance.

Potential Energy Scans: By systematically rotating the dihedral angles of the key rotatable bonds (e.g., C-C, C-N, C-S), a potential energy scan can be performed. This allows for the identification of the low-energy conformations (conformers) of the molecule and the energy barriers between them. The results of such an analysis can reveal the most stable shapes of the molecule and how easily it can change its conformation.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. acs.org By solving Newton's equations of motion for the atoms in the system, an MD simulation can track the trajectory of the molecule over time, providing insights into its dynamic properties. acs.org This can be particularly useful for understanding how the molecule behaves in solution and how its conformation fluctuates in response to its environment.

Illustrative Conformational Energy Data:

ConformerDihedral Angle (C-C-N-C, degrees)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.50.0065.2
265.21.2525.1
3-68.91.809.7

Future Prospects and Innovative Research Directions for S Benzyl N Boc Ethanethiolamine

Expansion of Synthetic Utility through Novel Functionalizations of S-Benzyl-N-boc-ethanethiolamine

The inherent reactivity of the protected amine and the latent thiol functionality in this compound provides a platform for creating diverse molecular architectures. Future research is focused on leveraging these features to synthesize novel derivatives with unique properties and applications.

One promising avenue is the use of this compound as a scaffold for creating more complex molecules. For instance, research has demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives using a similar N-Boc-N-benzyl-aminoethyl core. researchgate.net This approach, involving cyclocondensation, hydrolysis, and amidation, highlights how the core structure can be elaborated into intricate heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net Such methodologies can be adapted to this compound to generate libraries of new chemical entities for drug discovery.

Furthermore, the development of advanced functionalization techniques, such as enzymatic and photochemical methods, is set to expand the synthetic toolbox for modifying N-Boc protected compounds. acs.orgnih.govnih.gov Enzymes, with their high chemo-, regio-, and stereoselectivity, offer a powerful means to introduce new functional groups under mild conditions. acs.orgnih.govnih.gov For example, chemoenzymatic strategies have been developed for the synthesis of N-Boc protected hydroxy- and aminopyrrolidines, demonstrating the compatibility of enzymatic transformations with Boc-protected scaffolds. acs.orgnih.gov Similarly, photochemical methods can be employed for distal C-H functionalization, allowing for the introduction of new functionalities at positions not easily accessible through traditional synthetic routes. acs.orgnih.gov

The benzyl (B1604629) thioether linkage itself presents opportunities for functionalization. While traditionally viewed as a stable protecting group, recent advances have shown that C(sp³)–S bonds in thioethers can be selectively cleaved and functionalized under metal-free conditions. researchgate.netorganic-chemistry.orgmdpi.com This opens up the possibility of using the S-benzyl group not just as a protecting group, but as a reactive handle for introducing new substituents or for forming disulfide bonds under specific conditions. researchgate.netorganic-chemistry.orgmdpi.com

Integration into Automated and High-Throughput Synthesis Platforms

The structure of this compound is well-suited for integration into modern automated and high-throughput synthesis platforms, which are critical for accelerating the discovery of new materials and pharmaceuticals.

In the realm of automated solid-phase peptide synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established methodology. peptide.comseplite.comrsc.org this compound can be viewed as a non-canonical building block that is compatible with this strategy. The Boc group provides temporary protection of the amine, which can be removed under moderately acidic conditions, while the benzyl group offers more robust protection of the thiol, requiring strong acids for cleavage. peptide.comseplite.comchempep.com This orthogonality allows for the selective deprotection and coupling of the amine group during chain assembly, with the thiol group remaining protected until the final cleavage from the solid support. peptide.comseplite.comchempep.com This makes the compound a valuable reagent for introducing a flexible thioether-containing linker into peptides or other oligomers synthesized on a solid phase.

Flow chemistry, a key technology in automated synthesis, offers significant advantages in terms of safety, efficiency, and scalability. thalesnano.comwuxiapptec.comnih.gov The synthesis and functionalization of compounds like this compound can be readily adapted to flow reactor systems. thalesnano.comwuxiapptec.comnih.gov This allows for precise control over reaction parameters, leading to higher yields and purity, and enables the safe handling of potentially hazardous reagents. The use of packed-bed reactors with immobilized catalysts or enzymes in flow systems further enhances the sustainability and efficiency of synthetic processes involving this compound. wuxiapptec.com

The principles of combinatorial chemistry, which involve the rapid synthesis of large libraries of related compounds, can also be applied to this compound. dovepress.comresearchgate.netiipseries.org By systematically reacting the deprotected amine with a diverse set of building blocks, it is possible to generate extensive libraries of S-benzyl protected ethanethiolamine derivatives. These libraries can then be screened for biological activity, leading to the identification of new lead compounds in drug discovery. dovepress.comiipseries.org

Exploration of Bioconjugation and Bio-orthogonal Applications of this compound

The thiol group is a key functionality for bioconjugation, allowing for the attachment of molecules to proteins, peptides, and other biomolecules. This compound serves as a protected precursor to a reactive thiol, and future research is exploring more sophisticated ways to control its deprotection for advanced bioconjugation and bio-orthogonal applications.

A significant area of innovation is the development of photocleavable protecting groups for thiols. researchgate.netnih.govnih.govrug.nlrsc.org While the benzyl group requires harsh acidic conditions for removal, which can be detrimental to sensitive biomolecules, photolabile groups such as o-nitrobenzyl (ONB) can be cleaved under mild irradiation with light. researchgate.netnih.govnih.gov By replacing the benzyl group with a photolabile alternative, it is possible to achieve spatiotemporal control over thiol generation. researchgate.netnih.govrug.nl This would allow for the in-situ uncaging of the thiol group in a specific location and at a specific time, enabling precise bioconjugation within complex biological systems. researchgate.netnih.govresearchgate.net

The concept of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is another exciting frontier. nih.gov Research into the bio-orthogonal cleavage of thioethers offers a potential future application for the S-benzyl group. nih.gov While still in early stages, the development of transition metal-catalyzed or small molecule-triggered cleavage of thioether bonds in a biological context could transform this compound into a bio-orthogonal linker. nih.gov This would enable the controlled release of conjugated cargo, such as drugs or imaging agents, at a target site.

Furthermore, the deprotected thiol of ethanethiolamine can be used in established bioconjugation strategies, such as Michael addition to maleimides. mdpi.com The Boc-protected amine allows for the initial conjugation to be directed through the thiol group. Subsequent deprotection of the amine would then provide a new handle for further functionalization, creating multifunctional bioconjugates.

Advances in Green Chemistry Methodologies for the Synthesis and Utilization of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis and utilization of fine chemicals like this compound.

One key area of development is the use of sustainable and efficient methods for functionalizing the molecule. A recently reported methodology for the direct conversion of Boc-protected amines into carbamates, thiocarbamates, and ureas using a simple lithium base avoids the need for hazardous reagents and metal catalysts. rsc.orgresearchgate.net This approach is not only more environmentally friendly but also offers high yields across a broad range of substrates, making it a valuable tool for the sustainable derivatization of this compound. rsc.orgresearchgate.net

Enzymatic and chemoenzymatic methods are also at the forefront of green chemistry. nih.govresearchgate.netmdpi.com The use of enzymes for the synthesis and functionalization of N-Boc protected compounds can lead to highly selective transformations under mild, aqueous conditions, thereby reducing the reliance on organic solvents and harsh reagents. acs.orgnih.govresearchgate.netmdpi.com For instance, lipase-catalyzed resolutions and transaminase-mediated aminations have been successfully employed for related N-Boc protected structures. nih.govresearchgate.net The development of biocatalytic routes for the synthesis of this compound itself is a key future goal.

Flow chemistry is also considered a green technology due to its ability to improve reaction efficiency, minimize waste, and allow for safer handling of reagents. thalesnano.comwuxiapptec.comnih.gov By transitioning the synthesis and subsequent reactions of this compound to continuous flow processes, it is possible to achieve a more sustainable manufacturing footprint. thalesnano.comwuxiapptec.comnih.gov

Q & A

Basic: What are the optimal conditions for synthesizing S-Benzyl-N-Boc-ethanethiolamine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves sequential protection of the amine and thiol groups. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) at 0–25°C. The S-benzyl group is then added using benzyl bromide or chloride under inert atmosphere, with a base like triethylamine to scavenge HBr/HCl.
Validation:

  • Purity: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Target ≥95% for research-grade material.
  • Structural Confirmation:
    • NMR: Look for Boc tert-butyl signals at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The S-benzyl group shows aromatic protons at 7.2–7.4 ppm and a methylene triplet near 3.8 ppm (¹H).
    • MS: Expect [M+H]⁺ peaks matching the molecular weight (C₁₄H₂₁NO₂S: 291.13 g/mol).
      Storage: Store under nitrogen at –20°C to prevent oxidation of the thiol group after deprotection .

Basic: How should researchers mitigate decomposition risks during storage and handling?

Methodological Answer:

  • Handling: Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to moisture (hydrolyzes Boc group) and oxidizers (degrades thiol). Wear nitrile gloves and safety goggles .
  • Storage: Seal in amber vials under inert gas. Add molecular sieves (3Å) to absorb moisture. Monitor for discoloration (yellowing indicates degradation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm Boc carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and S-benzyl C-S vibration at 600–700 cm⁻¹.
  • ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, especially for the ethanethiolamine backbone.
  • LC-MS/MS: Detect trace impurities (e.g., de-Boc byproducts) with MRM transitions specific to the molecular ion .

Advanced: How to design kinetic studies for Boc deprotection in the presence of a benzyl-protected thiol?

Methodological Answer:

  • Deprotection Conditions: Use TFA/DCM (1:4 v/v) at 0°C. Monitor reaction progress via in situ FT-IR (disappearance of Boc C=O peak).
  • Thiol Stability: Add a radical scavenger (e.g., TCEP) to prevent disulfide formation. Quantify free thiols with Ellman’s assay (λ = 412 nm) .
  • Kinetic Modeling: Fit time-course data to a first-order rate equation. Compare activation energies (Eₐ) under varying pH and solvent polarity .

Advanced: How to resolve contradictions in reactivity data during nucleophilic substitution reactions?

Methodological Answer:

  • Identify Variables: Control solvent polarity (e.g., DMF vs. THF), temperature, and nucleophile strength (e.g., azide vs. thiophenol).
  • Contradiction Analysis:
    • Reproducibility: Repeat experiments with freshly distilled solvents to exclude moisture effects.
    • Byproduct Identification: Use GC-MS or HRMS to detect unexpected adducts (e.g., disulfides from thiol oxidation).
    • Computational Validation: Perform DFT calculations (e.g., Gaussian) to model transition states and explain steric/electronic effects .

Advanced: What strategies prevent thiol oxidation while removing the Boc group in peptide coupling?

Methodological Answer:

  • Alternative Deprotection Agents: Use HCl/dioxane instead of TFA for milder conditions.
  • Inert Atmosphere: Conduct reactions under argon with degassed solvents.
  • Post-Deprotection Quenching: Add tris(2-carboxyethyl)phosphine (TCEP) immediately after Boc removal to reduce disulfides. Validate via LC-MS (intact thiol peak at ~250 Da) .

Advanced: How to analyze conflicting data in thiol-disulfide equilibrium studies using this compound?

Methodological Answer:

  • Experimental Controls: Include a reducing agent (e.g., DTT) in one set and omit it in another.
  • Quantitative Analysis: Use reverse-phase HPLC to measure thiol/disulfide ratios. Apply the Nernst equation to calculate equilibrium constants.
  • Error Sources: Check for trace metal ions (e.g., Fe³⁺) that catalyze oxidation. Use Chelex-treated buffers .

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